(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride
Description
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is a chemical compound that belongs to the class of glycolate derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.
Properties
CAS No. |
8015-54-1 |
|---|---|
Molecular Formula |
C40H60Cl2N2O6 |
Molecular Weight |
735.8 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/2C20H29NO3.2ClH/c1-2-21-14-8-13-18(21)15-24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16;1-2-21-14-8-13-18(15-21)24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16;;/h2*3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3;2*1H |
InChI Key |
JUGWVQGGBULWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
3567-12-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate - 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate 1-ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate, 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate drug combination Ditran JB 329 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves multiple steps. One common method includes the cyclization of piperidine derivatives followed by esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives and glycolate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized to improve the quality and efficiency of industrial processes, such as in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves its interaction with specific molecular targets, such as muscarinic receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: Another glycolate derivative used primarily as an anticholinergic agent.
Atropine: A well-known anticholinergic compound with similar pharmacological properties.
Scopolamine: Used for its anticholinergic effects in treating motion sickness and postoperative nausea.
Uniqueness
1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively interact with muscarinic receptors makes it a valuable compound for both research and therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
